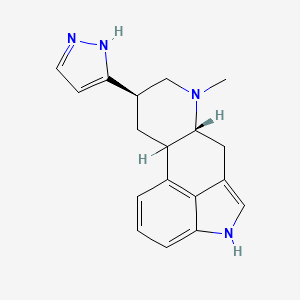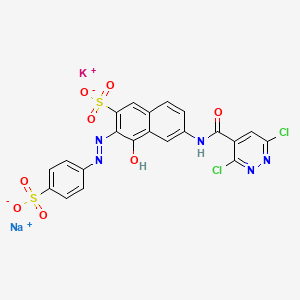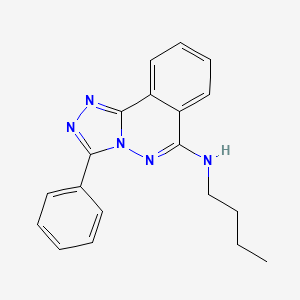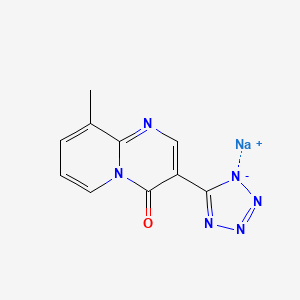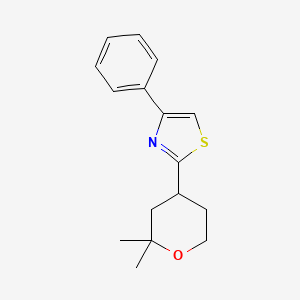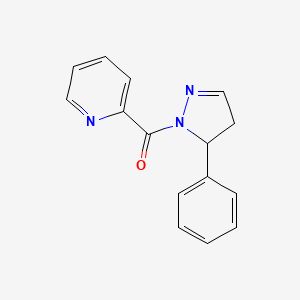
Decaglyceryl pentastearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Decaglyceryl pentastearate is synthesized through the esterification of glycerin with stearic acid. The reaction typically involves heating glycerin and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation . The reaction is carried out at elevated temperatures, usually around 150-200°C, to facilitate the formation of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, glycerin and stearic acid, are mixed in precise ratios and subjected to controlled heating and stirring. The reaction mixture is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Decaglyceryl pentastearate primarily undergoes hydrolysis and saponification reactions. In hydrolysis, the ester bonds are broken down in the presence of water, yielding glycerin and stearic acid. Saponification involves the reaction of this compound with a strong base, such as sodium hydroxide, to produce glycerin and the sodium salt of stearic acid .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions, elevated temperatures.
Saponification: Sodium hydroxide or potassium hydroxide, water, elevated temperatures.
Major Products
Hydrolysis: Glycerin and stearic acid.
Saponification: Glycerin and sodium stearate (soap).
科学的研究の応用
Decaglyceryl pentastearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as an emulsifier in various formulations, including emulsions, creams, and lotions. Its ability to stabilize oil-in-water and water-in-oil emulsions makes it valuable in the preparation of complex chemical mixtures .
Biology
In biological research, this compound is employed as a surfactant in the preparation of liposomes and other lipid-based delivery systems. It enhances the stability and bioavailability of encapsulated compounds, making it useful in drug delivery and gene therapy applications .
Medicine
In the pharmaceutical industry, this compound is used as an excipient in topical formulations, such as creams and ointments. Its non-irritating and non-sensitizing properties make it suitable for use in products designed for sensitive skin .
Industry
In industrial applications, this compound is utilized as a surfactant in the production of detergents, lubricants, and other specialty chemicals. Its high resistance to salts and acids makes it effective in harsh environments .
作用機序
Decaglyceryl pentastearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. The molecular structure of this compound, with its hydrophilic glycerin backbone and hydrophobic stearic acid chains, enables it to interact with both aqueous and lipid environments .
類似化合物との比較
Similar Compounds
- Polyglyceryl-3 stearate
- Polyglyceryl-6 stearate
- Polyglyceryl-10 stearate
Uniqueness
Decaglyceryl pentastearate is unique due to its high degree of polymerization, which provides enhanced emulsifying properties compared to lower polyglyceryl esters. Its ability to form stable emulsions in a wide range of conditions, including high salt and acid concentrations, sets it apart from other similar compounds .
特性
CAS番号 |
95461-64-6 |
|---|---|
分子式 |
C120H250O30 |
分子量 |
2173.2 g/mol |
IUPAC名 |
2,3-dihydroxypropyl octadecanoate;propane-1,2-diol |
InChI |
InChI=1S/5C21H42O4.5C3H8O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;5*1-3(5)2-4/h5*20,22-23H,2-19H2,1H3;5*3-5H,2H2,1H3 |
InChIキー |
DINAZWYMBSZRQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O.CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


